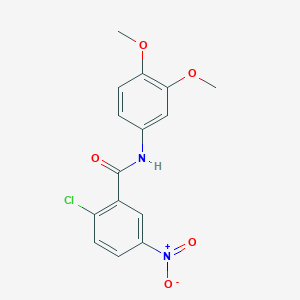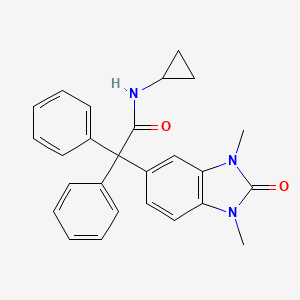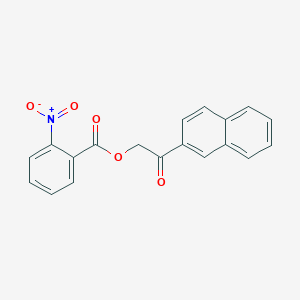![molecular formula C11H12BrN3O B5720400 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in the folding and stabilization of many proteins. By inhibiting Hsp90, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that are important in inflammation and immune response.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its high potency and selectivity. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a high affinity for Hsp90, which makes it a potent inhibitor of this enzyme. However, one of the limitations of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. One potential direction is the development of more potent and selective inhibitors of Hsp90. Another potential direction is the investigation of the anti-inflammatory and anti-angiogenic properties of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, which could lead to the development of new treatments for various inflammatory and angiogenic diseases. Additionally, the use of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in combination with other drugs could lead to synergistic effects that could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 4-bromo-2-methylphenol with 2-chloroethyl triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. This method has been reported to have a yield of up to 90% and is considered to be efficient and reliable.
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-9-6-10(12)2-3-11(9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFISFOTVGUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
